4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-2-6-12(7-3-10)17-15(20)18-13-8-4-11(5-9-13)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIVXQVGBZXVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE typically involves the direct condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and organoboron reagents, is a common method for forming carbon-carbon bonds in benzamide derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized benzamide derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting cellular processes such as cell survival, migration, and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: Unlike 4-Toluanilide (), the target compound’s carbonyl-amino group offers additional hydrogen-bonding sites, which could improve target affinity in enzyme inhibition.
- Steric Effects: The bulky toluidino group may reduce binding pocket compatibility compared to smaller substituents like fluorine () or methyl ().
Pharmacological and Binding Affinity Insights
- Hydrophobic Enclosure: The toluidino group’s aromatic methyl moiety aligns with the Glide XP scoring function’s emphasis on hydrophobic enclosure for enhanced binding (). This contrasts with 4-hydroxybenzamide (), whose hydroxyl group disrupts hydrophobic interactions.
- Heterocyclic Derivatives: Compounds with pyridinyl () or triazolyl () groups exhibit distinct binding profiles due to π-π stacking or metal coordination, which the toluidino group lacks.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-[(4-Toluidinocarbonyl)amino]benzamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Utilize a two-step approach involving benzoylation of 4-aminobenzamide with 4-toluidine carbonyl chloride. Optimize solvent choice (e.g., DMF or THF) to balance reactivity and solubility.
- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of 4-toluidine carbonyl chloride to 4-aminobenzamide) to minimize side products.
- Step 3 : Purify via column chromatography using gradient elution (hexane:ethyl acetate) to isolate the target compound. Validate purity using NMR and mass spectrometry .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodology :
- NMR : Analyze H and C spectra for diagnostic signals:
- Aromatic protons (6.5–8.0 ppm), amide N–H (δ ~10 ppm), and toluidine methyl group (δ ~2.3 ppm).
- IR : Confirm carbonyl stretches (amide I band at ~1650–1680 cm and amide II at ~1550 cm).
- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (CHNO, MW 269.3 g/mol) and fragmentation patterns consistent with the benzamide-toluidine linkage .
Advanced Research Questions
Q. What computational methods are effective for predicting the binding affinity of this compound derivatives to biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). Parameterize force fields for amide and aromatic π-π interactions.
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Calculate binding free energy via MM/PBSA.
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Q. How can researchers optimize fluorescence resonance energy transfer (FRET) efficiency in this compound-based probes for metal ion detection?
- Methodology :
- Design : Attach fluorophores (e.g., dansyl or coumarin) to the benzamide core via alkyl linkers. Vary linker length (C2–C6) to tune donor-acceptor distance.
- FRET Analysis : Measure emission spectra before/after metal ion addition (e.g., Cu or Hg). Calculate efficiency () using:
where and are donor intensities in the presence and absence of the acceptor.
- Validation : Use DFT calculations to correlate linker flexibility with experimental values .
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) of this compound derivatives be resolved?
- Methodology :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition, cell viability, and proteomics).
- Dose-Response Analysis : Perform IC and EC curves to distinguish specific target effects from off-target toxicity.
- Meta-Analysis : Apply statistical tools (e.g., Fisher’s exact test) to identify confounding variables (e.g., cell line variability, assay conditions) .
Key Considerations for Researchers
- Contradiction Management : When conflicting data arise (e.g., divergent bioactivity), prioritize mechanistic studies (e.g., knock-out models) over observational assays .
- Open Data Practices : Share spectral and crystallographic data in repositories (e.g., PubChem, PDB) to enhance reproducibility, balancing openness with intellectual property constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
